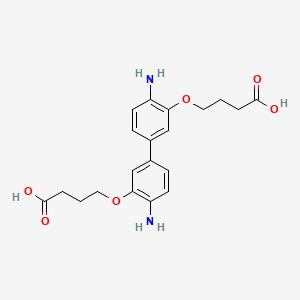
Dicarboxidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicarboxidine is used in immunochromatographic assay of theophylline in whole blood. It is a afer substitute for benzidine type chromogens.
科学的研究の応用
Scientific Research Applications
- Pharmaceutical Development Dicarboxidine serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing drugs targeting neurological disorders .
- Biochemical Research It is used in studies related to enzyme activity and protein interactions, helping researchers understand complex biological processes .
- Analytical Chemistry this compound·2HCl is employed as a standard reference material in chromatographic techniques, enhancing the accuracy of analytical results .
- Material Science The compound is explored for its potential in creating advanced materials, particularly in polymer chemistry, where it can improve material properties .
- Agricultural Applications It is investigated for use in developing agrochemicals that enhance crop yield and resistance to pests, contributing to sustainable agriculture .
This compound as a Lactoperoxidase Substrate
This compound can be used as a substrate for lactoperoxidase activity assays . For example, in one study, a solution of lactoperoxidase was mixed with this compound to measure the amount of hydrogen peroxide (H2O2) present in a medium . this compound is converted into a yellow product in a reaction catalyzed by lactoperoxidase activity, where the amount of color developed is directly proportional to the amount of H2O2 present . Higher catalase activity causes a faster decrease in the optical density (OD) .
Safety and toxicity
特性
CAS番号 |
34915-18-9 |
|---|---|
分子式 |
C20H24N2O6 |
分子量 |
388.4 g/mol |
IUPAC名 |
4-[2-amino-5-[4-amino-3-(3-carboxypropoxy)phenyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C20H24N2O6/c21-15-7-5-13(11-17(15)27-9-1-3-19(23)24)14-6-8-16(22)18(12-14)28-10-2-4-20(25)26/h5-8,11-12H,1-4,9-10,21-22H2,(H,23,24)(H,25,26) |
InChIキー |
NUBOMXHHTQFVBI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCCCC(=O)O)OCCCC(=O)O)N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCCCC(=O)O)OCCCC(=O)O)N |
外観 |
Solid powder |
Key on ui other cas no. |
34915-18-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
56455-90-4 (di-hydrochloride) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
alpha, alpha'-(4,4'-diamino-3,3'-biphenylenedioxy)dibutyric acid dicarboxidine dicarboxidine dihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















